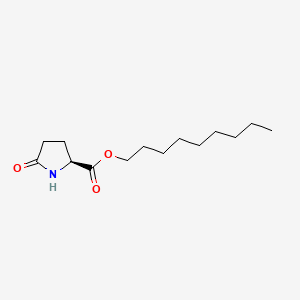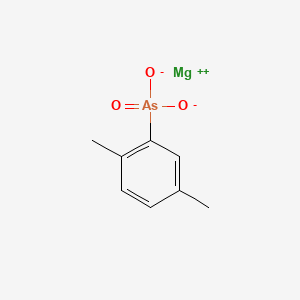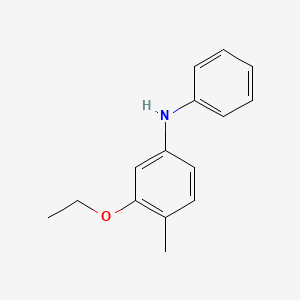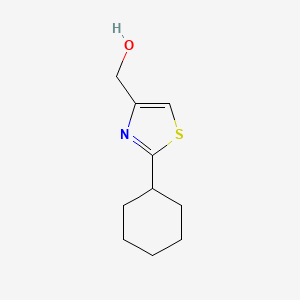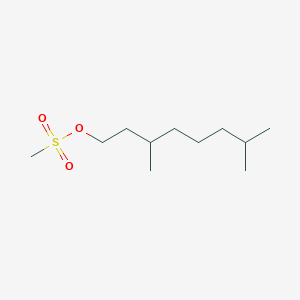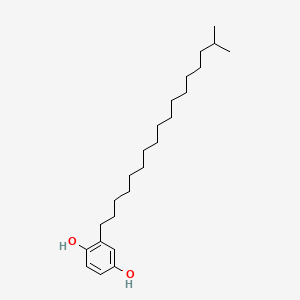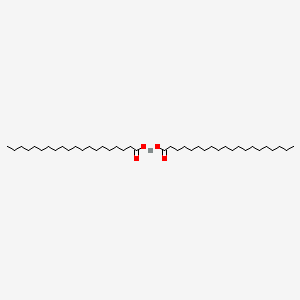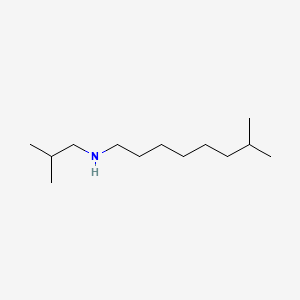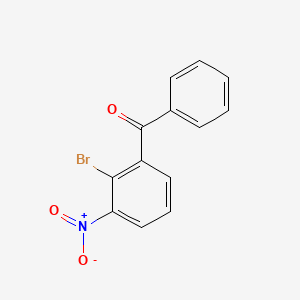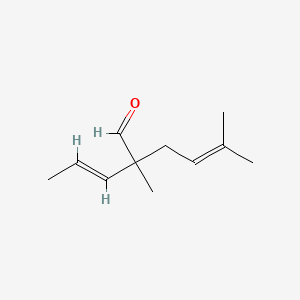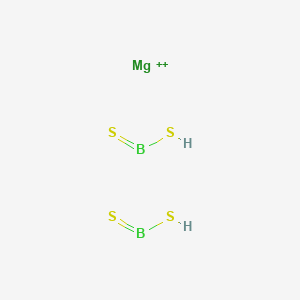
Magnesium di(thioborate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium di(thioborate) is a heterocyclic organic compound with the molecular formula B2Mg3O4S2This compound is characterized by its high molecular weight of 222.6646 g/mol and its structure, which includes magnesium, boron, oxygen, and sulfur atoms .
準備方法
Synthetic Routes and Reaction Conditions
Magnesium di(thioborate) can be synthesized through several methods. One common approach involves the reaction of magnesium chloride hexahydrate (MgCl2•6H2O) with borax (Na2B4O7•10H2O) under high-temperature conditions. The reaction typically requires a calcination temperature of around 800°C and a calcination time of approximately 6 hours. The amount-of-substance ratio of boron to magnesium is maintained at 2:1, and a flux dosage of 4:1 is used .
Industrial Production Methods
Industrial production of magnesium di(thioborate) often employs high-temperature molten-salt methods. These methods are preferred due to their simplicity, low cost, and suitability for large-scale production. The high-temperature molten-salt methods can be divided into high temperature-flux-dry and high temperature-flux-wet methods. The latter is more effective in producing high-quality magnesium di(thioborate) with desirable properties .
化学反応の分析
Types of Reactions
Magnesium di(thioborate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Magnesium di(thioborate) can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenating agents such as chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield borate and sulfate compounds, while reduction reactions can produce borohydride and magnesium compounds .
科学的研究の応用
Magnesium di(thioborate) has a wide range of scientific research applications, including but not limited to:
作用機序
The mechanism by which magnesium di(thioborate) exerts its effects involves its interaction with molecular targets and pathways. Magnesium ions play a crucial role in various enzymatic reactions and cellular processes. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed effects in different applications. For example, in medical applications, magnesium di(thioborate) may interact with cellular receptors and signaling pathways to exert its therapeutic effects .
類似化合物との比較
Similar Compounds
Magnesium borate (MgB4O7): Known for its thermoluminescence and mechanical properties.
Magnesium oxide (MgO): Commonly used as a refractory material and in the production of magnesium metal.
Magnesium sulfate (MgSO4): Widely used in medicine as an electrolyte replenisher and in agriculture as a fertilizer.
Uniqueness of Magnesium di(thioborate)
Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .
特性
CAS番号 |
76092-59-6 |
|---|---|
分子式 |
B2H2MgS4+2 |
分子量 |
176.2 g/mol |
IUPAC名 |
magnesium;sulfanylideneborinothioic acid |
InChI |
InChI=1S/2BHS2.Mg/c2*2-1-3;/h2*2H;/q;;+2 |
InChIキー |
DBXPQYGCRHBDBP-UHFFFAOYSA-N |
正規SMILES |
B(=S)S.B(=S)S.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


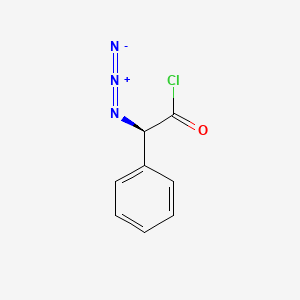

![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
